molecular formula C10H6BrNO B6254786 8-bromoquinoline-5-carbaldehyde CAS No. 943847-26-5

8-bromoquinoline-5-carbaldehyde

Cat. No.: B6254786
CAS No.: 943847-26-5
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinoline-5-carbaldehyde (CAS: 885267-41-4) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.06 g/mol . It features a bromine atom at the 8-position and an aldehyde group at the 5-position on the quinoline backbone. This aromatic aldehyde is a colorless solid soluble in organic solvents, with a purity of 95% and storage requirements of an inert atmosphere at 2–8°C .

Its primary applications include:

  • Organic synthesis: As a reagent for constructing novel heterocyclic compounds.

Properties

CAS No.

943847-26-5

Molecular Formula

C10H6BrNO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, NaSR in ethanol.

Major Products Formed:

    Oxidation: 8-bromoquinoline-5-carboxylic acid.

    Reduction: 8-bromoquinoline-5-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-bromoquinoline-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 8-bromoquinoline-5-carbaldehyde and analogous brominated heterocycles:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Synthesis Highlights
This compound C₁₀H₆BrNO 236.06 Br (C8), CHO (C5), quinoline Organic synthesis, enzyme inhibition Selective C5-H bromination of 8-aminoquinoline amides
5-Bromoisoquinoline C₉H₆BrN 208.06 Br (C5), isoquinoline Intermediate in drug synthesis High-yield bromination avoiding isomer mixtures
6-Bromo-8-ethyl-5-nitroquinoline C₁₁H₉BrN₂O₂ 281.11 Br (C6), Et (C8), NO₂ (C5) Not explicitly stated Optimized routes for nitro/ethyl functionalization
5-Bromo-2-pyridinecarboxaldehyde C₆H₄BrNO 186.01 Br (C5), CHO (C2), pyridine Simple organic reactions Direct bromination of pyridine derivatives
8-Bromoquinoxaline-5-carbaldehyde* C₇H₅ClN₂ (discrepancy) 152.58 Br (C8), CHO (C5), quinoxaline Limited data due to formula conflict Not specified

Note: 8-Bromoquinoxaline-5-carbaldehyde (CAS: 2101944-50-5) exhibits a discrepancy in its molecular formula (listed as C₇H₅ClN₂ in ), conflicting with its brominated name. This raises questions about data accuracy, though its quinoxaline backbone (two adjacent nitrogen atoms) distinguishes it from quinoline derivatives .

Key Comparative Analysis

Structural Differences
  • Quinoline vs. Isoquinoline: Quinoline (benzene fused to pyridine) and isoquinoline (benzene fused to pyridine at different positions) differ in nitrogen placement, impacting electronic properties and reactivity. Bromination at C8 in quinoline vs. C5 in isoquinoline alters steric and electronic profiles .
  • Functional Groups: The aldehyde group in this compound enhances electrophilicity, enabling condensation reactions, whereas nitro or ethyl groups in analogs like 6-bromo-8-ethyl-5-nitroquinoline modulate electron density for diverse reactivity .

Research Findings and Challenges

  • Selectivity: demonstrates that C5-H bromination in 8-aminoquinoline amides is highly selective, a critical advantage for synthesizing this compound .
  • Data Discrepancies: The conflicting molecular formula for 8-bromoquinoxaline-5-carbaldehyde underscores the need for verifying primary sources .
  • Functional Group Impact: The aldehyde group in this compound broadens its utility in nucleophilic addition reactions compared to non-aldehyde analogs.

Q & A

Q. How can the compound’s aldehyde group be leveraged to synthesize Schiff base ligands for coordination chemistry?

  • Synthesis :
  • Condense with primary amines (e.g., aniline, ethylenediamine) in ethanol under reflux.
  • Characterize metal complexes (e.g., Cu²⁺, Fe³⁺) via UV-Vis, EPR, and X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.